molecular formula C5H10N2O2 B110646 Morpholine-3-carboxamide CAS No. 848488-74-4

Morpholine-3-carboxamide

Cat. No. B110646
M. Wt: 130.15 g/mol
InChI Key: YPSPPJRTCRMQGD-UHFFFAOYSA-N
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Description

Morpholine-3-carboxamide is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxamide group. Morpholine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of morpholine-3-carboxamide derivatives has been achieved through various synthetic routes. One efficient method involves the Ugi multicomponent reaction, which allows for the creation of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides . Another approach utilizes chiral cyclic imines in an asymmetric Ugi three-component reaction to synthesize morpholin-2-one-3-carboxamide compounds with promising stereoinduction . Additionally, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a precursor to morpholine-3-carboxamide, can be synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route involving reductive amination and intramolecular acetalization .

Molecular Structure Analysis

The molecular structure of morpholine-3-carboxamide derivatives can be complex, with the potential for the formation of chiral centers and diastereoisomers. For instance, the Ugi reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity, indicating the formation of a new chiral center in the product . The crystal structure of related compounds, such as 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, reveals intercalation with DNA and the presence of a morpholino group in a twisted boat conformation .

Chemical Reactions Analysis

Morpholine-3-carboxamide derivatives can undergo further chemical reactions to yield a variety of structurally diverse compounds. For example, 2-morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system . Additionally, the condensation of isocyanates with amines has been employed to synthesize compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits distinct inhibition of cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-3-carboxamide derivatives are influenced by their molecular structure. The crystal structures of several derivatives have been determined, providing insights into their conformation and potential interactions with biological targets . These compounds have shown significant biological activities, including antiproliferative effects against cancer cell lines and anti-inflammatory activity . The effectiveness of these compounds in biological assays suggests that their physical and chemical properties are conducive to interaction with biological molecules, such as enzymes and DNA.

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis of Derivatives : Morpholine-3-carboxamide derivatives, specifically morpholin-2-one-5-carboxamide derivatives, can be synthesized efficiently using a one-pot Ugi multicomponent reaction. This method involves commercially available glycolaldehyde dimer, various alpha-amino acids, and isocyanides (Kim et al., 2001).

  • Development of Selective T-Type Ca2+ Channel Blockers : Morpholin-2-one-5-carboxamide derivatives exhibit promising potential as selective T-type Ca2+ channel blockers. This application is crucial for the development of new pharmacological agents (Ku et al., 2006).

  • Antitumor Activity : Morpholin-3-carboxamide derivatives have been synthesized and shown to possess significant inhibitory activity against cancer cell proliferation (Lu et al., 2017).

  • Corrosion Inhibition : Morpholin-4-carboxamide derivatives serve as effective corrosion inhibitors for mild steel in HCl medium. These compounds form protective films on steel surfaces, indicating their potential in materials science (Nnaji et al., 2017).

  • Morpholine as a Privileged Structure in Medicinal Chemistry : The morpholine structure, integral to these compounds, is featured in various bioactive molecules and drugs. It's favored for its physicochemical, biological, and metabolic properties, making it a valuable scaffold in drug development (Kourounakis et al., 2020).

Safety And Hazards

While specific safety and hazard information for Morpholine-3-carboxamide was not found in the retrieved papers, it’s important to note that morpholine, a related compound, is classified as a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage .

Future Directions

Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

morpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPPJRTCRMQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-carboxamide

CAS RN

848488-74-4
Record name morpholine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl morpholine-3-carboxylate hydrochloride (0.55 g, 3.0 mmol) and a solution of NH3 in methanol (7 mol/L, 20 mL) was stirred at 50° C. for 24 hours in a sealed tube. The mixture was concentrated in vacuo to give the title compound as glutinous semisolid (0.39 g, 99%). The compound was characterized by the following spectroscopic data:
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
… Taking inhibitor 1e with a morpholine-3-carboxamide P2 ligand as an example, it exhibited more than 60-fold improvement in activity with enzyme IC 50 value of 90 pM, compared …
Number of citations: 1 www.sciencedirect.com
F Foschi, D Albanese, I Pecnikaj, A Tagliabue… - Organic …, 2017 - ACS Publications
… As an application of this protocol, a new morpholine-3-carboxamide was synthesized starting from threonine. …
Number of citations: 11 pubs.acs.org
A Trabocchi, A Krachmalnicoff, G Menchi, A Guarna - Tetrahedron, 2012 - Elsevier
A new morpholine-containing foldameric hybrid peptide was synthesized in solution phase, and the conformational preferences were assessed by means of NMR and molecular …
Number of citations: 15 www.sciencedirect.com
P Alper, C Betschart, C André, T Boulay… - ACS medicinal …, 2023 - ACS Publications
… MHV370, (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide…
Number of citations: 5 pubs.acs.org
CF Jin, ZZ Wang, KZ Chen, TF Xu… - Journal of Medicinal …, 2020 - ACS Publications
Parkinson’s disease (PD) is one of the most common age-related neurodegenerative diseases. Inhibition of monoamine oxidase-B (MAO-B), which is mainly found in the glial cells of …
Number of citations: 24 pubs.acs.org
F Yokokawa - Expert opinion on drug discovery, 2013 - Taylor & Francis
… Mitsubishi-Tanabe has disclosed two broad scope patent applications related to morpholine-3-carboxamide renin inhibitors, both describing a large number of examples including …
Number of citations: 21 www.tandfonline.com
X Tian, D Suarez, D Thomson, W Li… - Journal of Medicinal …, 2022 - ACS Publications
E1A binding protein (p300) and CREB binding protein (CBP) are two highly homologous and multidomain histone acetyltransferases. These two proteins are involved in many cellular …
Number of citations: 3 pubs.acs.org
C Huang, R Zeng, J Qiao, B Quan, R Luo… - European Journal of …, 2023 - Elsevier
The SARS-CoV-2 main protease (M pro , also named 3CL pro ) is a promising antiviral target against COVID-19 due to its functional importance in viral replication and transcription. …
Number of citations: 2 www.sciencedirect.com
K Ramya, R Suresh, HY Kumar, BRP Kumar… - Bioorganic & medicinal …, 2020 - Elsevier
Hypertension is a diverse illness interlinked with cerebral, cardiovascular (CVS) and renal abnormalities. Presently, the malady is being treated by focusing on Renin- angiotensin …
Number of citations: 18 www.sciencedirect.com
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org

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